Atr-IN-19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

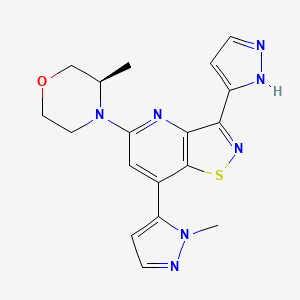

Molecular Formula |

C18H19N7OS |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

(3R)-3-methyl-4-[7-(2-methylpyrazol-3-yl)-3-(1H-pyrazol-5-yl)-[1,2]thiazolo[4,5-b]pyridin-5-yl]morpholine |

InChI |

InChI=1S/C18H19N7OS/c1-11-10-26-8-7-25(11)15-9-12(14-4-6-20-24(14)2)18-17(21-15)16(23-27-18)13-3-5-19-22-13/h3-6,9,11H,7-8,10H2,1-2H3,(H,19,22)/t11-/m1/s1 |

InChI Key |

HKLAFUZDJBAPQG-LLVKDONJSA-N |

Isomeric SMILES |

C[C@@H]1COCCN1C2=NC3=C(C(=C2)C4=CC=NN4C)SN=C3C5=CC=NN5 |

Canonical SMILES |

CC1COCCN1C2=NC3=C(C(=C2)C4=CC=NN4C)SN=C3C5=CC=NN5 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of ATR Inhibitors in Cancer Cells: A Technical Guide

Disclaimer: Publicly available information specific to "Atr-IN-19" is limited. This guide provides a comprehensive overview of the mechanism of action for the broader class of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors in cancer cells, drawing upon data from well-characterized compounds such as AZD6738 and VX-970. This information is intended for researchers, scientists, and drug development professionals.

Introduction: Targeting the Guardian of the Genome

Cancer cells are characterized by genomic instability and a high degree of replication stress, making them heavily reliant on the DNA Damage Response (DDR) pathway for survival.[1][2] A key regulator of this pathway is the ATR kinase, a master controller that senses and responds to single-stranded DNA (ssDNA) breaks and replication fork stalling.[1][3][4] By orchestrating cell cycle checkpoints, DNA repair, and replication fork stability, ATR allows cancer cells to tolerate their inherent genomic chaos.[5][6][7] ATR inhibitors represent a promising therapeutic strategy by exploiting this dependency, effectively dismantling the cancer cell's primary defense mechanism.[1]

Core Mechanism of Action: Inducing Synthetic Lethality

The primary mechanism of action of ATR inhibitors is to induce "synthetic lethality." This occurs when the inhibition of ATR, in the context of other cancer-specific genetic alterations (like mutations in ATM or p53), leads to cell death, whereas inhibition of ATR in normal, healthy cells is significantly less toxic.[1][8]

ATR inhibitors exert their anti-cancer effects through several key mechanisms:

-

Abrogation of Cell Cycle Checkpoints: ATR is crucial for activating the G2/M and S-phase checkpoints in response to DNA damage, allowing time for repair before the cell divides.[1][3][5] ATR inhibitors override these checkpoints, forcing cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death.[2][5]

-

Increased Replication Stress: Cancer cells inherently experience high levels of replication stress due to oncogene activation.[4] ATR plays a vital role in stabilizing stalled replication forks, preventing their collapse into lethal double-strand breaks.[2] By inhibiting ATR, these forks collapse, leading to overwhelming DNA damage and cell death.[9]

-

Potentiation of DNA-Damaging Agents: ATR inhibitors can significantly enhance the efficacy of traditional chemotherapies (e.g., cisplatin, carboplatin) and radiotherapy.[5][8][10] These conventional therapies induce DNA damage, which activates ATR as a survival response.[5] By co-administering an ATR inhibitor, this survival pathway is blocked, leading to a synergistic increase in cancer cell killing.[8][10]

Signaling Pathways Affected by ATR Inhibition

ATR is an apical kinase that phosphorylates a multitude of downstream substrates to coordinate the DDR.[3][4] The most critical of these is the checkpoint kinase 1 (Chk1).[1][3][11]

The ATR-Chk1 signaling cascade is central to the cellular response to DNA damage.[3] Upon activation by ssDNA, ATR phosphorylates and activates Chk1.[11] Activated Chk1 then targets several downstream effectors, including the Cdc25 family of phosphatases, to induce cell cycle arrest.[3] ATR inhibitors block the initial phosphorylation of Chk1, thereby inactivating this entire signaling axis.

Quantitative Data on ATR Inhibitor Activity

The following tables summarize representative quantitative data for the effects of ATR inhibitors in preclinical cancer models.

Table 1: In Vitro Cytotoxicity of ATR Inhibitors

| Cell Line | Cancer Type | ATR Inhibitor | IC50 (nM) | Notes | Reference |

| OE21 | Esophageal | VX-970 | 50 (in combination) | Used in combination with cisplatin. | [8][10] |

| FLO-1 | Esophageal | VX-970 | 50 (in combination) | Used in combination with cisplatin. | [8] |

| Multiple | Colon, Breast, Pancreatic, etc. | ATRN-119 | Not specified | Increased cytotoxicity in cell lines with DDR gene alterations. | [9] |

Table 2: Effect of ATR Inhibitors on Cell Cycle Distribution

| Cell Line | Treatment | % of Cells in G2 | Effect | Reference |

| NCI-H460 | AZD6738 + Photons | Reduced | Abrogation of G2 arrest. | [5] |

| NCI-H1299 | AZD6738 + Photons | Reduced | Abrogation of G2 arrest. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used to characterize the mechanism of action of ATR inhibitors.

Colony Survival Assay

This assay is used to determine the long-term effect of a drug on the ability of single cells to proliferate and form colonies.

Protocol:

-

Cell Seeding: Cancer cells are seeded at a low density in 6-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of the ATR inhibitor, often in combination with a DNA-damaging agent (e.g., cisplatin, radiation).

-

Incubation: Following treatment, the drug-containing medium is removed, and cells are washed and incubated in fresh medium for 10-14 days to allow for colony formation.

-

Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.

-

Data Analysis: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the untreated control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M).

Protocol:

-

Cell Treatment: Cells are treated with the ATR inhibitor, alone or in combination with a DNA-damaging agent, for a specified period.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

Western Blotting for DDR Proteins

This method is used to detect and quantify the expression and phosphorylation status of key proteins in the ATR signaling pathway.

Protocol:

-

Protein Extraction: Cells are treated as required, and whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of proteins such as ATR, Chk1, and γH2AX.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

ATR inhibitors represent a promising new class of targeted therapies that exploit the inherent vulnerabilities of cancer cells. Their ability to induce synthetic lethality, abrogate critical cell cycle checkpoints, and potentiate the effects of standard-of-care DNA-damaging agents makes them a compelling strategy for a wide range of solid tumors.[9] Future research will focus on identifying predictive biomarkers to select patients most likely to respond to ATR inhibitor therapy and exploring novel combination strategies to overcome resistance. The expression level of APOBEC3B has been suggested as a potential biomarker for sensitivity to ATR inhibitors.[12] As our understanding of the complex interplay of DDR pathways continues to grow, so too will the potential for rationally designed therapies targeting key nodes like ATR.

References

- 1. onclive.com [onclive.com]

- 2. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]

- 6. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Preclinical testing of an Atr inhibitor demonstrates improved response to standard therapies for esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. New findings reveal why only some cancers respond to ATR inhibitor therapy | UC Irvine School of Medicine [medschool.uci.edu]

An In-depth Technical Guide to Selective ATR Kinase Inhibition

A Comprehensive Look at Berzosertib (VE-822), a Model Selective ATR Inhibitor

Note to the Reader: This document was initially intended to focus on the compound ATR-IN-19. However, a thorough review of publicly available scientific literature and patent databases revealed a lack of detailed quantitative data and experimental protocols for this specific molecule. To fulfill the core requirements of providing an in-depth technical guide, we have substituted this compound with Berzosertib (also known as VE-822 or VX-970) . Berzosertib is a potent, highly selective, and clinically evaluated ATR inhibitor with a wealth of published data, making it an excellent representative for illustrating the principles and methodologies associated with this class of inhibitors.

Introduction to ATR Inhibition

Ataxia Telangiectasia and Rad3-related (ATR) is a master regulator kinase in the DNA Damage Response (DDR) pathway.[1][2] It plays a pivotal role in maintaining genomic integrity, particularly in response to single-stranded DNA (ssDNA) breaks and replication stress.[2][3] Upon activation, ATR phosphorylates a cascade of downstream substrates, most notably Checkpoint Kinase 1 (CHK1), to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[2][3]

Many cancer cells exhibit increased reliance on the ATR pathway for survival due to underlying genomic instability, oncogene-induced replication stress, or defects in other DDR pathways, such as the Ataxia-Telangiectasia Mutated (ATM) pathway.[4][5] This dependency creates a therapeutic window, making selective ATR inhibitors a promising strategy in oncology. The principle of synthetic lethality is often exploited, where inhibiting ATR is selectively toxic to cancer cells that have lost a parallel DDR pathway (e.g., ATM-deficient tumors), while normal cells remain viable.[4][6][7]

Berzosertib (VE-822) is a first-in-class, potent, and selective ATP-competitive inhibitor of ATR kinase that has been extensively evaluated in preclinical and clinical studies.[8][9]

Quantitative Data for Berzosertib (VE-822)

The following tables summarize the key quantitative metrics for Berzosertib, providing a clear overview of its potency, selectivity, and cellular activity.

Table 1: Biochemical Potency and Kinase Selectivity of Berzosertib

This table presents the in vitro enzymatic activity of Berzosertib against ATR and other related kinases, highlighting its high selectivity.

| Target Kinase | Parameter | Value (nM) | Fold Selectivity vs. ATR | Reference(s) |

| ATR | Ki | <0.2 | - | [8][9] |

| ATR | IC50 | 19 | - | [10][11] |

| ATM | Ki | 34 | >170x | [8][9] |

| ATM | IC50 | 2,600 | ~137x | [8][10] |

| DNA-PK | IC50 | 18,100 | ~953x | [10] |

| mTOR | IC50 | >1,000 | >52x | [8] |

| PI3Kγ | Ki | 220 | >1100x | [8] |

Table 2: Cellular Activity of Berzosertib

This table summarizes the cytotoxic and anti-proliferative effects of Berzosertib as a single agent in various human cancer cell lines.

| Cell Line | Cancer Type | Parameter | Value (µM) | Assay Duration | Reference(s) |

| HT29 | Colon Carcinoma | IC50 | 0.019 | Not Specified | [11][12] |

| Cal-27 | Head and Neck Squamous Cell Carcinoma | IC50 | 0.285 | 72 hours | [13] |

| FaDu | Head and Neck Squamous Cell Carcinoma | IC50 | 0.252 | 72 hours | [13] |

| PSN-1 | Pancreatic Cancer | Cellular IC50 (ATR inhibition) | 0.019 | Not Specified | [8] |

| MiaPaCa-2 | Pancreatic Cancer | Cellular IC50 (ATR inhibition) | 0.019 | Not Specified | [8] |

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex biological processes and experimental procedures involved in characterizing ATR inhibitors.

References

- 1. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Berzosertib | VE-822 | ATR inhibitor | antitumor | TargetMol [targetmol.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cellular Targets of ATR Inhibitors: A Technical Guide

An In-depth Examination of the Cellular Mechanisms of Ataxia Telangiectasia and Rad3-related (ATR) Kinase Inhibition for Researchers, Scientists, and Drug Development Professionals.

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a complex signaling network that safeguards genomic integrity. In response to DNA damage and replication stress, ATR activates downstream pathways to orchestrate cell cycle arrest, DNA repair, and, in some cases, apoptosis. Due to the reliance of many cancer cells on the ATR pathway for survival, particularly in the context of increased oncogene-induced replication stress, ATR has emerged as a promising therapeutic target in oncology.

This technical guide provides a comprehensive overview of the methodologies used to investigate the cellular targets of ATR inhibitors, with a focus on a representative, though currently not extensively publicly documented, inhibitor designated Atr-IN-19 . While specific quantitative data and detailed experimental protocols for this compound are not available in the public domain, this guide will utilize data and protocols from studies on well-characterized ATR inhibitors such as Berzosertib (AZD6738) and Gartisertib to illustrate the scientific approach to defining the cellular targets of this class of drugs.

Core Concept: The ATR Signaling Pathway

ATR is a serine/threonine kinase that is activated by single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a common intermediate in various forms of DNA distress. Once activated, ATR phosphorylates a cascade of downstream substrates, with the most prominent being Checkpoint Kinase 1 (CHK1). This phosphorylation event initiates a signaling cascade that leads to the regulation of cell cycle progression and DNA repair.

Investigating Cellular Targets: Methodologies and Data

The identification and validation of the cellular targets of a kinase inhibitor like this compound involve a multi-pronged approach, combining proteomics, kinome profiling, and cellular assays.

Quantitative Phosphoproteomics

Objective: To identify proteins whose phosphorylation status is altered upon treatment with an ATR inhibitor, providing a global view of the inhibitor's impact on cellular signaling.

Experimental Protocol: A General Workflow for Phosphoproteomic Analysis

-

Cell Culture and Treatment: Cancer cell lines with a high reliance on the ATR pathway (e.g., those with ATM mutations or high replication stress) are cultured. Cells are treated with the ATR inhibitor (e.g., this compound) at a specific concentration (typically around the IC50) for a defined period. A vehicle-treated control is run in parallel.

-

Cell Lysis and Protein Digestion: Cells are lysed, and the proteins are extracted. The protein concentration is determined, and the proteins are denatured, reduced, alkylated, and then digested into peptides using an enzyme like trypsin.

-

Phosphopeptide Enrichment: Phosphopeptides are enriched from the total peptide mixture using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine their sequence and phosphorylation sites.

-

Data Analysis: The MS/MS data is searched against a protein database to identify the phosphopeptides and quantify their relative abundance between the inhibitor-treated and control samples.

Data Presentation:

While specific data for this compound is unavailable, studies on other ATR inhibitors have identified numerous downstream targets. The following table represents a hypothetical summary of phosphoproteomic data for a potent ATR inhibitor.

| Protein | Phosphosite | Fold Change (Inhibitor/Control) | Biological Process |

| CHK1 | Ser345 | ↓↓↓ | Cell Cycle Checkpoint |

| p53 | Ser15 | ↓↓ | Apoptosis, Cell Cycle Arrest |

| BRCA1 | Ser1423 | ↓↓ | DNA Repair |

| FANCD2 | Ser222 | ↓ | Fanconi Anemia Pathway |

| MCM2 | Ser40/41 | ↓ | DNA Replication |

Note: The down arrows indicate a decrease in phosphorylation upon ATR inhibitor treatment.

Kinome Profiling

Objective: To assess the selectivity of the ATR inhibitor by screening it against a large panel of kinases. This helps to identify potential off-target effects.

Experimental Protocol: A General Workflow for Kinome Profiling

-

Compound Immobilization or Competitive Binding: The inhibitor can be immobilized on a solid support to capture interacting kinases from a cell lysate. Alternatively, a competitive binding assay can be performed where the inhibitor competes with a broad-spectrum kinase probe for binding to kinases in a lysate.

-

Incubation with Cell Lysate: The immobilized inhibitor or the competitive binding mixture is incubated with a cell lysate containing a wide range of kinases.

-

Affinity Purification/Elution: Kinases that bind to the immobilized inhibitor are purified. In the competitive assay, the amount of probe-bound kinase is measured.

-

Mass Spectrometry or Activity-Based Readout: The captured or competed kinases are identified and quantified by mass spectrometry. Alternatively, the activity of a panel of recombinant kinases can be measured in the presence of the inhibitor.

-

Data Analysis: The binding affinity or inhibitory activity of the compound against each kinase is determined to generate a selectivity profile.

Data Presentation:

The selectivity of an ATR inhibitor is crucial for its therapeutic window. The following table provides a hypothetical kinome profiling summary for a selective ATR inhibitor.

| Kinase | IC50 (nM) | Kinase Family |

| ATR | < 1 | PIKK |

| ATM | > 1000 | PIKK |

| DNA-PK | > 1000 | PIKK |

| mTOR | > 500 | PIKK |

| CDK1 | > 5000 | CMGC |

| MAPK1 | > 10000 | CMGC |

Note: A lower IC50 value indicates higher potency. The high IC50 values for other kinases suggest high selectivity for ATR.

Mandatory Visualizations: Logical Relationships and Workflows

Conclusion

While specific experimental data for this compound remains largely proprietary or within early stages of research, the established methodologies for characterizing ATR inhibitors provide a clear roadmap for its investigation. Through a combination of quantitative phosphoproteomics, comprehensive kinome profiling, and rigorous cellular and in vivo validation, the precise cellular targets and mechanism of action of this compound can be elucidated. The data from well-studied ATR inhibitors strongly suggest that a potent and selective compound like this compound would primarily target the ATR-CHK1 signaling axis, leading to cell cycle disruption and synthetic lethality in cancers with underlying DNA damage response deficiencies. This guide serves as a foundational resource for researchers and drug developers in the continued exploration of ATR inhibitors as a promising class of anti-cancer agents.

The Core of Synthetic Lethality: A Technical Guide to ATR Inhibition in BRCA-Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The principle of synthetic lethality has emerged as a powerful paradigm in oncology, offering a therapeutic window to selectively target cancer cells while sparing their normal counterparts. This strategy exploits the co-occurrence of two genetic events that are benign when independent but lethal when combined. A prime example of this is the interaction between inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase and mutations in the Breast Cancer (BRCA) genes. This technical guide provides an in-depth exploration of the core principles underlying the synthetic lethal relationship between ATR inhibition and BRCA deficiency, with a focus on the preclinical evidence and experimental methodologies that form the foundation of this promising anti-cancer strategy. While specific data for the ATR inhibitor Atr-IN-19 is limited in the public domain, this guide will utilize data from well-characterized ATR inhibitors such as VE-821, AZD6738 (Ceralasertib), and Berzosertib (VX-970) to illustrate the mechanism of action and therapeutic potential.

The ATR Signaling Pathway and the Role of BRCA in DNA Repair

ATR is a master regulator of the DNA Damage Response (DDR), a complex network of signaling pathways that safeguard genomic integrity.[1] ATR is primarily activated by single-stranded DNA (ssDNA), which forms as a result of replication stress, DNA damage, or the processing of DNA double-strand breaks (DSBs).[1] Once activated, ATR phosphorylates a multitude of substrates, including the checkpoint kinase 1 (CHK1), to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[1]

BRCA1 and BRCA2 are tumor suppressor genes that play a pivotal role in the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA DSBs.[2] In the absence of functional BRCA proteins, cells become reliant on alternative, more error-prone DNA repair pathways. This dependency creates a specific vulnerability that can be exploited therapeutically.

Synthetic Lethality: The ATRi-BRCA Mutant Interaction

The synthetic lethal interaction between ATR inhibitors and BRCA mutations is rooted in the concept of dual pathway inhibition. BRCA-mutant cells, deficient in HR-mediated repair of DSBs, are highly dependent on the ATR pathway to cope with the increased replication stress and to repair DNA lesions that arise during replication. Inhibition of ATR in this context leads to the collapse of replication forks, the accumulation of unresolved DNA damage, and ultimately, cell death.[2] Normal cells, with functional BRCA and intact HR, are significantly less sensitive to ATR inhibition as they can effectively repair DNA damage.

Quantitative Data: Efficacy of ATR Inhibitors in BRCA-Mutant/Deficient Cells

The following tables summarize the in vitro efficacy of various ATR inhibitors in cancer cell lines with BRCA mutations or deficiencies in homologous recombination. It is important to note that this data is for representative ATR inhibitors and not specifically for this compound.

Table 1: IC50 Values of ATR Inhibitors in BRCA-Mutant/Deficient Cancer Cell Lines

| ATR Inhibitor | Cell Line | BRCA Status | IC50 (µM) | Reference |

| AZD6738 | UWB1.289 | BRCA1-mutant | ~0.1 - 0.5 | [3] |

| VE-821 | DLD1 | BRCA2-null | Not specified, but potent sensitization observed | [4] |

| Berzosertib (VX-970) | Multiple | Not specified, but potent activity (IC50 = 19 nM) | [5] |

Table 2: Synergistic Effects of ATR Inhibitors with PARP Inhibitors in BRCA-Mutant Cells

| ATR Inhibitor | PARP Inhibitor | Cell Line | BRCA Status | Effect | Reference |

| AZD6738 | Olaparib | UWB1.289 | BRCA1-mutant | Synergistic cell killing | [3] |

| VE-821 | Olaparib | Multiple BRCA1-deficient lines | BRCA1-deficient | Potent sensitization | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ATR inhibitor efficacy. Below are representative protocols for key experiments.

Cell Viability Assay (AlamarBlue/MTT)

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Plating: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of the ATR inhibitor (e.g., VE-821, AZD6738) for 72 hours.[6]

-

Reagent Incubation: Add AlamarBlue or MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Data Acquisition: Measure fluorescence (for AlamarBlue) or absorbance (for MTT) using a plate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.[6]

Western Blotting for Phospho-CHK1

This technique is used to assess the inhibition of ATR kinase activity by measuring the phosphorylation of its direct downstream target, CHK1.

-

Cell Lysis: Treat cells with the ATR inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-CHK1 (e.g., Ser345). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][7]

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

Immunofluorescence for γH2AX

This method visualizes DNA double-strand breaks by staining for the phosphorylated form of histone H2AX (γH2AX).

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the ATR inhibitor.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.[8][9]

-

Blocking and Antibody Staining: Block with 5% BSA in PBS and then incubate with a primary antibody against γH2AX. Follow this with incubation with a fluorescently labeled secondary antibody.[8][9]

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.[8]

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per cell.[10]

Cell Cycle Analysis (Propidium Iodide Staining)

This technique determines the distribution of cells in different phases of the cell cycle.

-

Cell Harvest and Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently.[11][12]

-

RNase Treatment and Staining: Wash the fixed cells and resuspend them in a solution containing propidium iodide (PI) and RNase A.[11][13]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of PI.[14][15]

-

Data Analysis: Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.[14]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

The synthetic lethal approach of targeting ATR in BRCA-mutant cancers represents a highly promising and personalized therapeutic strategy. The preclinical data for ATR inhibitors like VE-821, AZD6738, and Berzosertib robustly support their potent and selective activity in this context. While specific data for this compound is not yet widely available, the principles and experimental frameworks outlined in this guide provide a solid foundation for its evaluation and for the continued development of ATR inhibitors as a new class of anti-cancer agents. Further research will be critical to identify predictive biomarkers and to optimize combination strategies to maximize the clinical benefit of this targeted therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. ATR inhibition disrupts rewired homologous recombination and fork protection pathways in PARP inhibitor-resistant BRCA-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Phase 1 study of the ATR inhibitor berzosertib in combination with cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. crpr-su.se [crpr-su.se]

- 9. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. vet.cornell.edu [vet.cornell.edu]

- 12. docs.research.missouri.edu [docs.research.missouri.edu]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. cancer.wisc.edu [cancer.wisc.edu]

The Effect of ATR Inhibitors on Cell Cycle Checkpoints: A Technical Guide

Disclaimer: The specific compound "Atr-IN-19" is not referenced in the currently available scientific literature. This guide will, therefore, focus on the well-documented effects of potent and selective Ataxia Telangiectasia and Rad3-related (ATR) inhibitors on cell cycle checkpoints, providing a framework for understanding the mechanism of this class of molecules.

Introduction: ATR Kinase, The Guardian of the Genome

Ataxia Telangiectasia and Rad3-related (ATR) is a master serine/threonine protein kinase that plays a pivotal role in the DNA Damage Response (DDR), a network of signaling pathways that detects and repairs DNA lesions.[1][2] ATR is essential for maintaining genomic stability, particularly by coordinating cell cycle progression, DNA repair, and replication fork stability in response to DNA replication stress.[1][3] Replication stress, characterized by the slowing or stalling of replication forks, is a common feature of cancer cells due to oncogene activation, making them highly dependent on the ATR signaling pathway for survival.[1] This dependency creates a therapeutic window for ATR inhibitors, which are being actively investigated as anti-cancer agents.

ATR's primary role is to activate signal transduction cascades that arrest the cell cycle, providing time for DNA repair before the damage is permanently passed on to daughter cells.[3][4] Inhibition of this crucial kinase abrogates these checkpoints, with profound consequences for cell fate.

The ATR Signaling Pathway

The canonical activation of ATR is initiated by the presence of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA).[2][3][4] This structure is a common intermediate formed at stalled replication forks or during the processing of other forms of DNA damage. The ATR-ATRIP complex is recruited to these RPA-ssDNA sites, where its kinase activity is fully stimulated by co-factors like TopBP1.[5]

Once active, ATR phosphorylates a vast network of over 1,000 substrates. A critical downstream effector is the checkpoint kinase 1 (Chk1).[4][5] The activation of the ATR-Chk1 axis orchestrates the cellular response to replication stress by controlling three main cell cycle checkpoints: the G1/S, intra-S, and G2/M checkpoints.[1][6]

The Effect of ATR Inhibition on Cell Cycle Checkpoints

ATR inhibitors function by competitively binding to the ATP-binding pocket of the ATR kinase, preventing the phosphorylation of its downstream targets. This effectively dismantles the DNA damage-induced cell cycle checkpoints.

Abrogation of the Intra-S Phase Checkpoint

The intra-S phase checkpoint, governed by ATR, slows the rate of DNA replication to prevent the collapse of stalled replication forks.[1]

-

Mechanism: Upon encountering replication stress, ATR activation leads to Chk1-mediated phosphorylation and degradation of the Cdc25A phosphatase. This prevents the activation of CDK2, a key driver of S-phase progression and origin firing.[3]

-

Effect of Inhibition: ATR inhibition prevents Cdc25A degradation, leading to rampant CDK2 activity. This results in two critical events:

-

Uncontrolled Origin Firing: The cell continues to initiate DNA replication at new origins despite ongoing stress, depleting the pool of available replication factors and generating more ssDNA.[1][7]

-

Replication Fork Collapse: Stalled replication forks are not stabilized and collapse, leading to the formation of lethal DNA double-strand breaks (DSBs).[1] This combination of events is termed "replication catastrophe" and is a primary mechanism of cell death induced by ATR inhibitors.

-

Abrogation of the G2/M Checkpoint

The G2/M checkpoint is the final opportunity for the cell to halt progression into mitosis in the presence of DNA damage or incomplete replication.[1][8]

-

Mechanism: In G2, ATR-Chk1 signaling phosphorylates and inactivates the Cdc25C phosphatase, which is required to activate the CDK1/Cyclin B complex that drives mitotic entry.[3]

-

Effect of Inhibition: By blocking this pathway, ATR inhibitors permit the activation of CDK1/Cyclin B, forcing cells into mitosis prematurely, even with significant DNA damage or under-replicated DNA.[8] This leads to severe mitotic errors, including chromosome fragmentation and mis-segregation, culminating in a form of cell death known as "mitotic catastrophe" .[8]

Impact on the G1/S Transition

While the G2/M checkpoint is its most prominent role, ATR also contributes to the G1/S checkpoint.[9]

-

Mechanism: ATR can be activated in G1 and contributes to the phosphorylation and activation of p53, a key regulator that can induce G1 arrest.[5]

-

Effect of Inhibition: Inhibition of ATR can weaken the G1 checkpoint, leading to a premature entry into S phase.[9] This is particularly detrimental in cancer cells that have already lost the primary G1 checkpoint regulator, p53. These cells are critically dependent on the ATR-mediated S and G2/M checkpoints for survival, a concept known as synthetic lethality.[8]

Data Presentation

Table 1: Key Proteins in the ATR Signaling Pathway

| Protein | Class | Primary Function in the Pathway | Effect of ATR Inhibition on its Function |

| ATR | PI3K-like Kinase | Master transducer kinase; phosphorylates downstream targets upon activation by replication stress. | Direct target; kinase activity is blocked. |

| ATRIP | Regulatory Partner | Binds to RPA-coated ssDNA, recruiting ATR to sites of damage. | Recruitment to damage sites may occur, but ATR kinase remains inactive. |

| RPA | ssDNA Binding Protein | Coats and protects ssDNA; serves as a platform for ATRIP recruitment. | Unaffected directly, but its presence signals for a now-disabled ATR response. |

| TopBP1 | Adaptor/Scaffold | Binds and fully activates the ATR-ATRIP complex. | Unaffected directly, but cannot activate the inhibited ATR kinase. |

| Chk1 | Ser/Thr Kinase | Primary ATR effector; phosphorylates Cdc25 phosphatases to induce cell cycle arrest. | Not phosphorylated by ATR; remains inactive. |

| Cdc25A/C | Phosphatase | Activates CDK2 and CDK1, respectively, to promote cell cycle progression. | Not inhibited by Chk1; remains active, leading to checkpoint bypass. |

| γH2AX | Phosphorylated Histone | A marker of DNA double-strand breaks; its formation is a downstream consequence of fork collapse. | Levels significantly increase due to replication catastrophe. |

Table 2: Expected Phenotypic Outcomes of ATR Inhibition

| Parameter | Expected Outcome | Common Assay Used |

| Cell Cycle Profile | Abrogation of G2/M arrest, leading to a decrease in the G2/M population and an increase in sub-G1 (apoptotic) cells. | Flow Cytometry (Propidium Iodide staining) |

| Chk1 Phosphorylation | Decreased or abolished phosphorylation at Ser345. | Western Blot |

| DNA Damage Foci | Significant increase in the number and intensity of γH2AX and 53BP1 nuclear foci. | Immunofluorescence Microscopy |

| Replication | Increased rate of replication fork collapse and uncontrolled origin firing. | DNA Fiber Analysis |

| Mitosis | Increased incidence of mitotic abnormalities (e.g., chromosome bridges, micronuclei). | Immunofluorescence Microscopy (α-tubulin/DAPI) |

| Cell Viability | Decreased cell survival, particularly in cells with high replication stress or p53 deficiency. | Clonogenic Survival Assay, MTT/MTS Assay |

Experimental Protocols

Western Blotting for ATR Pathway Activity

This protocol is for assessing the phosphorylation status of Chk1, a direct substrate of ATR.

-

Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with the ATR inhibitor (e.g., 1-10 µM) for a specified time (e.g., 1-24 hours). Include a positive control for ATR activation, such as hydroxyurea (2 mM) or UV irradiation.

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

-

Scrape cells and collect the lysate.[10]

-

Sonicate briefly to shear DNA and centrifuge at 14,000 x g for 15 minutes at 4°C.[10]

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.[10]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]

-

Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

-

Rabbit anti-phospho-Chk1 (Ser345)

-

Mouse anti-total Chk1

-

Rabbit anti-ATR[11]

-

Mouse anti-β-Actin (loading control)

-

-

Wash membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]

-

Wash 3x with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or X-ray film. A decrease in the p-Chk1/total Chk1 ratio indicates successful ATR inhibition.

Immunofluorescence for DNA Damage Markers (γH2AX)

This protocol is for visualizing DNA double-strand breaks resulting from ATR inhibition.

-

Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with the ATR inhibitor as described above.

-

Fixation and Permeabilization:

-

Blocking and Staining:

-

Wash 3x with PBS.

-

Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.[13]

-

Incubate with primary antibody (e.g., mouse anti-phospho-Histone H2A.X (Ser139)) diluted in blocking buffer overnight at 4°C.[13]

-

Wash 3x with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse) for 1 hour at room temperature in the dark.[12]

-

-

Mounting and Imaging:

-

Wash 3x with PBST.

-

Counterstain nuclei with DAPI for 5 minutes.[12]

-

Wash once with PBS.

-

Mount coverslips onto glass slides using an anti-fade mounting medium.

-

Image using a confocal or high-resolution fluorescence microscope. Quantify the number and intensity of nuclear foci per cell. A significant increase in γH2AX foci indicates DNA damage.

-

Flow Cytometry for Cell Cycle Analysis

This protocol quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Treat cells in a 6-well plate with the ATR inhibitor. Include both treated and untreated samples.

-

Cell Harvest:

-

Collect the cell culture medium (to retain any floating/apoptotic cells).

-

Wash adherent cells with PBS and detach using trypsin.

-

Combine the detached cells with the collected medium.

-

Centrifuge at 300 x g for 5 minutes to pellet the cells.

-

-

Fixation:

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or up to several weeks).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of FxCycle™ PI/RNase Staining Solution or a custom solution of Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

-

Analysis:

-

Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Use the linear signal for pulse area (FL2-A) versus the number of events to generate a histogram.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the Sub-G1, G1, S, and G2/M phases.

-

Logic of Therapeutic Application

A key principle behind the use of ATR inhibitors in oncology is synthetic lethality . Many cancer cells have defects in the G1 checkpoint, often due to mutations in p53 or amplification of oncogenes like Cyclin E.[8] This makes them reliant on the ATR-dependent S and G2/M checkpoints to repair DNA damage and survive. Inhibiting ATR in these cells removes the last line of defense, leading to catastrophic DNA damage and selective killing of cancer cells, while normal cells with an intact G1 checkpoint are less affected.

Conclusion

Inhibition of the ATR kinase is a potent mechanism for disrupting cell cycle control in response to DNA damage. By abrogating the intra-S and G2/M checkpoints, ATR inhibitors induce replication catastrophe and mitotic catastrophe, leading to cell death. This mechanism shows particular promise for treating cancers with underlying defects in other DNA damage response pathways, exploiting the principle of synthetic lethality to selectively target tumor cells. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and characterize the cellular effects of this important class of therapeutic agents.

References

- 1. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. origene.com [origene.com]

- 11. ATR Antibody | Cell Signaling Technology [cellsignal.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of a Potent ATR Inhibitor

Disclaimer: Publicly available scientific literature and databases contain limited detailed information regarding the discovery and development of the specific molecule designated "Atr-IN-19". To fulfill the request for a comprehensive technical guide, this document will focus on a well-characterized and clinically evaluated ATR inhibitor, Ceralasertib (AZD6738) , as a representative example. The principles, experimental methodologies, and data presentation formats are broadly applicable to the preclinical development of novel ATR inhibitors.

Introduction to ATR Inhibition in Oncology

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA Damage Response (DDR) pathway.[1] It plays a central role in maintaining genomic integrity by sensing and responding to single-stranded DNA (ssDNA) breaks and replication stress, which are common features of cancer cells.[2] Upon activation, ATR phosphorylates a cascade of downstream targets, including Checkpoint Kinase 1 (CHK1), to orchestrate cell cycle arrest, DNA repair, and stabilization of replication forks.[2][3]

Many cancer cells exhibit a high degree of replication stress due to oncogene activation and have defects in other DDR pathways, making them particularly dependent on ATR for survival. This creates a therapeutic window for ATR inhibitors, which can selectively kill cancer cells through a concept known as synthetic lethality.[4] Ceralasertib (AZD6738) is a potent and selective, orally bioavailable small molecule inhibitor of ATR kinase that has been extensively investigated in preclinical and clinical studies.[5][6][7]

Discovery and Preclinical Profile of Ceralasertib (AZD6738)

Ceralasertib was developed as a highly potent and selective ATP-competitive inhibitor of ATR kinase.[8] Its discovery was part of a broader effort to target the DDR pathway for cancer therapy.

In Vitro Potency and Selectivity

The potency and selectivity of Ceralasertib were evaluated through a series of enzymatic and cell-based assays.

| Assay Type | Target | Metric | Value | Reference |

| In Vitro Enzyme Assay | ATR | IC50 | 0.001 µM (1 nM) | [8][9] |

| Cell-Based Assay (CHK1 Ser345 phosphorylation) | ATR | IC50 | 0.074 µM (74 nM) | [8] |

| Kinase Panel (442 kinases) | Off-targets | % Inhibition @ 1µM | >50% for 0 kinases | [8] |

| Cell-Based Assay | DNA-PK | IC50 | > 5 µM | [8] |

| Cell-Based Assay | ATM | IC50 | > 5 µM | [8] |

| Cell-Based Assay | mTOR | IC50 | > 5 µM | [8] |

Cellular Activity and Pharmacodynamics

Ceralasertib demonstrated potent inhibition of ATR signaling in cellular contexts, leading to expected downstream effects.

| Cellular Effect | Biomarker | Effective Concentration | Cell Lines | Reference |

| Inhibition of CHK1 phosphorylation | pCHK1 (Ser345) | IC50 = 0.074 µM | - | [8] |

| Induction of DNA damage marker | γH2AX | 0.3 - 1.0 µM | Various | [8] |

| S-phase cell cycle accumulation | - | 0.3 - 1.0 µM | Various | [8] |

| Inhibition of proliferation | - | IC50 < 1 µM | 73/197 cell lines | [8] |

In Vivo Efficacy

In preclinical xenograft models, Ceralasertib demonstrated significant anti-tumor activity, both as a monotherapy and in combination with DNA-damaging agents.

| Model Type | Treatment | Outcome | Reference |

| ATM-deficient xenografts | Ceralasertib monotherapy | Significant dose-dependent tumor growth inhibition | [8] |

| ATM-proficient xenografts | Ceralasertib monotherapy | No significant tumor growth inhibition | [8] |

| Various xenografts | Ceralasertib + Ionizing Radiation | Significant enhancement of anti-tumor activity | [8] |

| Various xenografts | Ceralasertib + Carboplatin | Significant enhancement of anti-tumor activity | [5][6][8] |

Signaling Pathways and Experimental Workflows

ATR Signaling Pathway

The following diagram illustrates the central role of ATR in the DNA damage response pathway.

Experimental Workflow for ATR Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical characterization of a novel ATR inhibitor.

Detailed Experimental Protocols

In Vitro ATR Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified ATR kinase.

Methodology:

-

Reaction Setup: The assay is typically performed in a 384-well plate format. Human recombinant ATR/ATRIP complex is incubated with a substrate, such as a GST-p53 fusion protein, in a kinase reaction buffer.

-

Compound Addition: The test compound (e.g., Ceralasertib) is serially diluted and added to the wells.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at room temperature.

-

Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA.

-

Detection: The level of substrate phosphorylation is quantified using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF). This involves the addition of a europium-labeled anti-phospho-substrate antibody and a d2-labeled anti-GST antibody.

-

Data Analysis: The HTRF signal is measured, and the IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based ATR Inhibition Assay (Western Blot for p-CHK1)

Objective: To assess the ability of the test compound to inhibit ATR activity in a cellular context by measuring the phosphorylation of its direct substrate, CHK1.

Methodology:

-

Cell Culture and Treatment: Cancer cells (e.g., HeLa or U2OS) are seeded in multi-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound for a specified time.

-

Induction of DNA Damage: To activate the ATR pathway, cells are exposed to a DNA damaging agent, such as hydroxyurea (HU) or ultraviolet (UV) radiation.

-

Cell Lysis: Following treatment, the cells are washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated CHK1 (e.g., p-CHK1 Ser345). A primary antibody for total CHK1 and a loading control (e.g., GAPDH or β-actin) are used for normalization.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) reagent.

-

Data Analysis: The band intensities are quantified, and the level of p-CHK1 is normalized to total CHK1 and the loading control.

Cell Viability Assay

Objective: To determine the cytotoxic or cytostatic effect of the test compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a period of 72 to 120 hours.

-

Viability Assessment: Cell viability is assessed using a metabolic assay, such as the MTT or CellTiter-Glo assay.

-

MTT Assay: MTT reagent is added to each well and incubated. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.

-

CellTiter-Glo Assay: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added to each well. Luminescence is then measured.

-

-

Data Analysis: The absorbance or luminescence readings are normalized to the vehicle-treated control wells, and the IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

Conclusion

The development of potent and selective ATR inhibitors like Ceralasertib (AZD6738) represents a promising therapeutic strategy in oncology. By exploiting the inherent replication stress and DDR deficiencies in many cancers, these agents can induce synthetic lethality and enhance the efficacy of traditional DNA-damaging therapies. A thorough preclinical evaluation, encompassing in vitro, cellular, and in vivo studies as outlined in this guide, is essential to characterize the pharmacological properties of novel ATR inhibitors and to provide a strong rationale for their clinical development. The methodologies and data presented for Ceralasertib serve as a robust framework for understanding the discovery and development of this important class of targeted cancer therapeutics.

References

- 1. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATR kinase supports normal proliferation in the early S phase by preventing replication resource exhaustion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Phospho-Chk1 (Ser345) antibody (28803-1-AP) | Proteintech [ptglab.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 9. academic.oup.com [academic.oup.com]

Preliminary Studies on ATRN-119 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the preliminary studies on ATRN-119, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, in the context of oncology. ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic stability, particularly in response to replication stress—a hallmark of many cancer cells.[1] Inhibition of ATR represents a promising therapeutic strategy to selectively target cancer cells with underlying DDR defects or high levels of oncogenic stress, leading to synthetic lethality.[2] ATRN-119 is an orally bioavailable, macrocyclic small molecule inhibitor of ATR currently under investigation in clinical trials for the treatment of advanced solid tumors.[3][4]

Mechanism of Action

ATRN-119 selectively targets and inhibits the kinase activity of ATR.[5] In cancer cells, which often exhibit increased replication stress due to rapid proliferation and dysfunctional DDR pathways, ATR kinase is essential for stabilizing stalled replication forks and preventing their collapse into lethal double-strand breaks.[6][7] By inhibiting ATR, ATRN-119 disrupts this crucial checkpoint, leading to the accumulation of DNA damage, replication fork collapse, and ultimately, tumor cell apoptosis.[5] This targeted approach is designed to have a greater effect on cancer cells while sparing normal, healthy cells that have lower levels of replication stress and intact DDR mechanisms.

Signaling Pathway

The ATR signaling pathway is a cornerstone of the cellular response to DNA damage and replication stress. The following diagram illustrates the central role of ATR and the mechanism of action for ATRN-119.

Preclinical Studies

In Vitro Cytotoxicity

Preclinical in vitro studies have demonstrated that single-agent ATRN-119 exhibits increased cytotoxicity across a broad spectrum of human cancer cell lines.[7] These cell lines harbor genomic alterations in DDR genes, suggesting a synthetic lethal interaction. The susceptible cancer types include:

-

Colon cancer[7]

-

Breast cancer[7]

-

Pancreatic cancer[7]

-

Sarcoma[7]

-

Ovarian cancer[7]

-

Prostate cancer[7]

In Vivo Tumor Growth Inhibition

In vivo studies using xenograft models have shown that ATRN-119 can inhibit tumor growth.[7] Specifically, tumor growth inhibition has been observed in:

-

Human castration-resistant prostate cancer cell line-derived xenografts (CDX)[7]

-

Human colon cancer cell line-derived xenografts (CDX)[7]

-

BRCA mutant high-grade serous ovarian cancer patient-derived xenografts (PDX)[7]

Clinical Studies

Phase 1/2a Clinical Trial (NCT04905914)

A first-in-human, multi-site Phase 1/2a clinical trial is currently underway to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of ATRN-119 in patients with advanced solid tumors.[3][7]

The study follows an open-label, standard 3+3 dose escalation design (Part 1) followed by a dose expansion (Part 2).[3][7]

-

Advanced solid tumor[3]

-

Measurable disease (RECIST v1.1)[3]

-

Tumor with at least one DDR mutation identified by next-generation sequencing[3]

-

Failure of at least one prior standard-of-care therapy[3]

-

ECOG Performance Status of 0 or 1[3]

-

Adequate organ function[3]

Preliminary results from the initial dose escalation cohorts of the Phase 1/2a trial have been reported.

Patient Demographics and Baseline Characteristics (n=12) [3]

| Characteristic | Value |

| Median Age (range) | 62 years (48-79) |

| Sex | |

| Female | 67% (n=8) |

| Male | 33% (n=4) |

| Race | |

| White | 75% (n=9) |

| Black | 25% (n=3) |

| Median Prior Treatments (range) | 3 (1-6) |

| Prior Platinum-Based Chemotherapy | 92% |

| Most Common Tumor Mutation | TP53 (75%, n=9) |

Safety and Tolerability (First four dose levels) [3]

-

No dose-limiting toxicities have been reported.[3]

-

No treatment-related serious adverse events (SAEs) have been reported.[3]

-

No treatment-related adverse events of Grade 3 or higher have been reported.[3]

Most Common All-Cause Adverse Events (n=12) [3]

| Adverse Event | Incidence |

| Fatigue | 33% (n=4) |

| Nausea | 25% (n=3) |

| Diarrhea | 25% (n=3) |

Pharmacokinetics [3]

-

Increasing exposure and maximum serum concentrations (Cmax) were observed with increasing dose levels.[3]

-

The half-life of ATRN-119 is approximately 5 hours.[3]

Preliminary Efficacy [3]

-

Two out of twelve patients achieved stable disease (SD).[3]

Conclusion

The preliminary data for ATRN-119 are encouraging, demonstrating a manageable safety profile and early signs of clinical activity in a heavily pre-treated patient population with advanced solid tumors harboring DDR mutations.[3] The preclinical rationale for ATR inhibition is supported by both in vitro and in vivo studies, and the ongoing Phase 1/2a clinical trial will provide further insights into the therapeutic potential of ATRN-119. Future studies will likely focus on identifying predictive biomarkers to select patients who are most likely to benefit from this targeted therapy, as well as exploring rational combination strategies.[8][9]

References

- 1. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aprea.gcs-web.com [aprea.gcs-web.com]

- 5. Facebook [cancer.gov]

- 6. ir.aprea.com [ir.aprea.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. New findings reveal why only some cancers respond to ATR inhibitor therapy | UC Irvine School of Medicine [medschool.uci.edu]

- 9. Targeting ATR in Cancer Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of ATR-IN-19 in the Treatment of ATM-Deficient Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The principle of synthetic lethality, where the simultaneous loss of two genes is lethal to a cell while the loss of either one alone is not, presents a powerful strategy in precision oncology. A prime example of this is the relationship between the ataxia-telangiectasia mutated (ATM) and the ataxia-telangiectasia and Rad3-related (ATR) kinases, two central regulators of the DNA Damage Response (DDR). Tumors with loss-of-function mutations in the ATM gene are often highly dependent on the ATR pathway for survival, particularly under conditions of replicative stress. This dependency creates a therapeutic vulnerability that can be exploited by selective ATR inhibitors. This technical guide explores the potential of ATR-IN-19, a potent and selective ATR inhibitor, in the treatment of ATM-deficient tumors. We will delve into the underlying molecular mechanisms, present key preclinical data (utilizing data from structurally and functionally similar ATR inhibitors as a proxy for this compound), and provide detailed experimental protocols for researchers seeking to investigate this promising therapeutic strategy.

Introduction: The ATM-ATR Synthetic Lethal Relationship

ATM and ATR are members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family and play crucial, yet distinct, roles in maintaining genomic integrity. ATM is primarily activated by DNA double-strand breaks (DSBs), initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[1][2] In contrast, ATR is activated by single-stranded DNA (ssDNA) regions, which commonly arise from stalled replication forks, and is a critical component of the cellular response to replication stress.[1][2]

In healthy cells, ATM and ATR pathways can partially compensate for each other. However, in cancer cells with a deficient ATM pathway, the reliance on ATR for survival is significantly heightened. These cells depend on ATR to resolve the increased replication stress and prevent catastrophic DNA damage. Inhibition of ATR in this context leads to the accumulation of unrepaired DNA damage, genomic instability, and ultimately, selective cell death, illustrating a classic synthetic lethal interaction.[2]

This compound: Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the kinase activity of ATR. By binding to the ATP-binding pocket of the ATR kinase, it prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (CHK1).[3] This inhibition disrupts the ATR-mediated signaling cascade, leading to several key cellular consequences in ATM-deficient tumors:

-

Abrogation of the G2/M Checkpoint: ATR inhibition prevents the cell cycle from arresting in the G2 phase in response to DNA damage, forcing cells with damaged DNA to enter mitosis prematurely.[4]

-

Increased Replication Stress: The inhibitor exacerbates the already high levels of replication stress in cancer cells, leading to the collapse of replication forks and the formation of DSBs.

-

Impaired DNA Repair: ATR is involved in promoting homologous recombination (HR) repair. Its inhibition can lead to a reduced capacity to repair DSBs, particularly in ATM-deficient cells that already have a compromised DNA damage response.

-

Induction of Apoptosis: The culmination of these effects is an overwhelming level of genomic instability that triggers programmed cell death, or apoptosis.

The following diagram illustrates the core signaling pathway and the impact of ATR inhibition in an ATM-deficient setting.

Caption: Signaling pathway of ATR inhibition in ATM-deficient tumors.

Preclinical Efficacy of ATR Inhibitors in ATM-Deficient Models

Numerous preclinical studies have demonstrated the potent and selective anti-tumor activity of ATR inhibitors in ATM-deficient cancer models. The following tables summarize key quantitative data from studies using ATR inhibitors with mechanisms of action comparable to this compound.

Table 1: In Vitro Sensitivity of ATM-Deficient Cancer Cell Lines to ATR Inhibitors

| Cell Line | Cancer Type | ATM Status | ATR Inhibitor | IC50 (nM) | Reference |

| 4T1 Atm-/- | Breast Cancer | Deficient | RP-3500 | 8.6 | [5] |

| H23 | NSCLC | Deficient | AZD6738 | 2380 | [6] |

| H460 | NSCLC | Proficient | AZD6738 | 1050 | [6] |

| SNU-601 | Gastric Cancer | Deficient | AZD6738 | ~200 | [4] |

| SNU-484 | Gastric Cancer | Proficient | AZD6738 | >1000 | [4] |

| DU145 (ATM-/-) | Prostate Cancer | Deficient | VX-970 | ~50 | [7] |

| DU145 (WT) | Prostate Cancer | Proficient | VX-970 | ~200 | [7] |

Table 2: In Vivo Efficacy of ATR Inhibitors in ATM-Deficient Xenograft Models

| Cancer Type | ATM Status | ATR Inhibitor | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| NSCLC | Deficient | AZD6738 + Cisplatin | Not Specified | Near complete regression | [6] |

| Gastric Cancer | Deficient | AZD6738 | 50 mg/kg, daily | Significant suppression | [4] |

| Breast Cancer | Deficient | RP-3500 | Dose-dependent | Significant growth delay | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound in ATM-deficient tumor models.

Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,500-4,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72-144 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or AlamarBlue.

-

Data Analysis: Normalize the data to the vehicle-treated control cells and plot the results as percent viability versus drug concentration. Calculate the IC50 value using non-linear regression analysis.

Western Blotting for Phospho-CHK1 and γH2AX

This protocol is for assessing the pharmacodynamic effects of this compound on its direct target, CHK1, and a marker of DNA damage, γH2AX.

-

Cell Treatment: Plate cells in 6-well plates and treat with this compound at various concentrations and time points. Include appropriate controls.

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-CHK1 (Ser345), total CHK1, γH2AX (Ser139), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunofluorescence for RAD51 Foci

This protocol is for visualizing and quantifying the formation of RAD51 foci, a marker of homologous recombination repair.

-

Cell Culture and Treatment: Grow cells on coverslips in a 12-well plate. Treat with this compound and/or a DNA damaging agent (e.g., ionizing radiation).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 5% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against RAD51 overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence or confocal microscope.

-

Quantification: Quantify the number of RAD51 foci per nucleus using image analysis software such as ImageJ or CellProfiler.

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for In Vitro Evaluation of this compound

Caption: Workflow for the in vitro assessment of this compound.

Logical Relationship of Synthetic Lethality

Caption: Logical framework of ATM-ATR synthetic lethality.

Conclusion

The synthetic lethal relationship between ATM deficiency and ATR inhibition represents a highly promising avenue for the development of targeted cancer therapies. This compound, as a potent and selective ATR inhibitor, holds significant potential for the effective treatment of tumors harboring ATM mutations. The preclinical data from analogous compounds strongly support this therapeutic strategy, demonstrating selective cytotoxicity in ATM-deficient cancer cells both in vitro and in vivo. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the therapeutic potential of this compound. Future studies should focus on confirming the efficacy of this compound in a broader range of ATM-deficient tumor models and elucidating potential mechanisms of resistance to inform the clinical development of this promising new agent.

References

- 1. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for Combining ATR-IN-19 with Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ATR inhibitors, exemplified by compounds like ATR-IN-19 (a conceptual name for a potent and selective ATR inhibitor), in combination with standard chemotherapy agents. The protocols and data presented are synthesized from preclinical studies and are intended to guide the design and execution of both in vitro and in vivo experiments.

Introduction and Rationale

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA damage response (DDR) pathway, playing a pivotal role in maintaining genomic integrity, particularly in response to replication stress.[1][2][3][4] Many conventional chemotherapeutic agents, such as cisplatin, gemcitabine, and topotecan, function by inducing DNA damage and stalling replication forks.[5] Cancer cells often upregulate the ATR signaling pathway to repair this damage and survive the cytotoxic effects of chemotherapy.

Inhibition of ATR, therefore, presents a promising strategy to potentiate the efficacy of these DNA-damaging agents. By blocking the ATR-mediated cell cycle checkpoints and DNA repair mechanisms, ATR inhibitors can induce synthetic lethality in cancer cells, leading to increased tumor cell death.[6] Preclinical and clinical studies have demonstrated significant synergy between ATR inhibitors and various chemotherapies across a range of cancer types.[2][7][8][9][10]

Key Signaling Pathway: ATR in DNA Damage Response

Upon DNA damage or replication stress, ATR is activated and phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1).[1][2] Activated Chk1 then orchestrates cell cycle arrest, allowing time for DNA repair, and promotes the stabilization of stalled replication forks.[1][2] By inhibiting ATR, this protective signaling is abrogated, leading to the accumulation of DNA damage, mitotic catastrophe, and ultimately, apoptosis.[3][4]

Data Presentation: In Vitro Synergy of ATR Inhibitors with Chemotherapy

The following tables summarize the synergistic effects observed in preclinical studies when combining various ATR inhibitors with standard chemotherapeutic agents. The data is presented as IC50 values (the concentration of a drug that gives half-maximal inhibitory response) and synergy scores where available.

| Cell Line (Cancer Type) | Chemotherapy | ATR Inhibitor | Chemotherapy IC50 (µM) | Combination IC50 (µM) | Synergy Score (Bliss) | Reference |

| HT-29 (Colorectal) | Cisplatin | BAY 1895344 | - | - | CI = 0.14 | [11] |

| MiaPaCa-2 (Pancreatic) | Gemcitabine | AZD6738 | ~0.02 | <0.01 | >10 | [7] |

| Panc-1 (Pancreatic) | Gemcitabine | AZD6738 | ~0.015 | <0.005 | >10 | [7] |

| TC32 (Ewing Sarcoma) | Cisplatin | Berzosertib | ~1.0 | ~0.1 | >10 | [3] |

| MKN-45 (Gastric) | Cisplatin | VE-821 | ~8.0 | ~2.0 | - | [8] |

| AGS (Gastric) | Cisplatin | VE-821 | ~12.0 | ~4.0 | - | [8] |

| SW1353 (Chondrosarcoma) | Cisplatin | VE-822 | >20 | ~5.0 | - | [12] |

Note: IC50 values can vary depending on the assay conditions and duration of drug exposure. The synergy scores are often calculated using models like Bliss independence or Loewe additivity.

Experimental Protocols

In Vitro Studies

-

Cell Lines: Select appropriate cancer cell lines based on the research question. Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

-

ATR Inhibitor (this compound): Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C or -80°C.

-

Chemotherapeutic Agents: Prepare stock solutions of cisplatin, gemcitabine, topotecan, etc., in their recommended solvents (e.g., saline for cisplatin, water for gemcitabine) and store as per the manufacturer's instructions.

-

Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination, in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated control wells.

-

Incubation: Incubate the plates for 72-96 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-